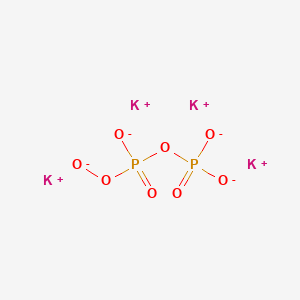

Tetrapotassium peroxydiphosphorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrapotassium Peroxydiphosphate, also known as Tetrapotassium Peroxodiphosphate or [alpha,beta-peroxy]diphosphoric acid tetrapotassium salt, is a chemical compound with the molecular formula K4O8P2 . It has a molecular weight of 346.34 g/mol . It is commonly used in various industries, including the pharmaceutical and food industries .

Synthesis Analysis

While specific synthesis methods for Tetrapotassium Peroxydiphosphorate were not found in the search results, one paper mentioned the use of perylene-3,4,9,10-tetracarboxylic acid tetrapotassium salt (PTAS) as a seeding promoter for the synthesis of MoS2 . Another paper discussed the computer-aided design and synthesis of anticological nitrogen-containing tetraphosphonic acids .Molecular Structure Analysis

The molecular structure of Tetrapotassium Peroxydiphosphorate includes four potassium ions (K+), two phosphorus atoms (P), and eight oxygen atoms (O). The InChI Key for this compound is YVDPOVXIRVBNAL-UHFFFAOYSA-J . The compound has a topological polar surface area of 145 Ų and a complexity of 134 .Physical And Chemical Properties Analysis

Tetrapotassium Peroxydiphosphorate appears as a white to off-white crystalline powder or chunks . It has a molecular weight of 346.34 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 .Safety And Hazards

Tetrapotassium Peroxydiphosphorate may cause skin and eye irritation . In case of skin contact, it is recommended to wash thoroughly with water. If irritation persists, seek medical attention . If the compound enters the eyes, rinse cautiously with water for several minutes and seek medical attention .

Direcciones Futuras

The global Tetrapotassium Peroxydiphosphorate market stood at approximately 25 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.54% during the forecast period until 2032 . It is a key ingredient in household and industrial cleaning products due to its remarkable ability to sequester metal ions . Its effectiveness extends to water treatment, where it plays a crucial role in softening water by sequestering calcium and magnesium ions, thus preventing scale formation in pipes and appliances .

Propiedades

IUPAC Name |

tetrapotassium;[oxido(oxidooxy)phosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4K.H4O8P2/c;;;;1-7-10(5,6)8-9(2,3)4/h;;;;1H,(H,5,6)(H2,2,3,4)/q4*+1;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKPGBKEIWFPAS-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K4O8P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrapotassium peroxydiphosphorate | |

CAS RN |

15593-49-4 |

Source

|

| Record name | Tetrapotassium peroxydiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapotassium peroxydiphosphorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)